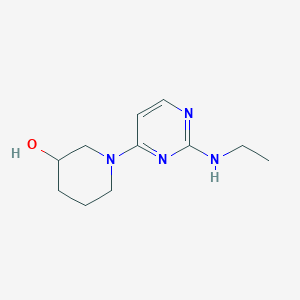

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL

Descripción

Propiedades

IUPAC Name |

1-[2-(ethylamino)pyrimidin-4-yl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-12-11-13-6-5-10(14-11)15-7-3-4-9(16)8-15/h5-6,9,16H,2-4,7-8H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFQSHGTBQWRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=N1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Steps:

Starting Material: Ester derivatives of (Z)-4-diphenylacetyl-ethyl-amino)-but-2-en-1-ol are used as initial substrates (from patent US20130109854A1).

Cyclization:

The ester undergoes cyclization via reaction with a strong base such as potassium hexamethyldisilazide, sodium hexamethyldisilazide, or sparteine, leading to the formation of a pyrrolin-2-one intermediate.Ester + Strong Base → Cyclized Pyrrolin-2-oneThis process involves nucleophilic attack on the ester carbonyl, forming a heterocyclic ring.

Hydrolysis and Conversion:

Hydrolyzing the ester yields the corresponding acid, which can be further derivatized to introduce amino groups or other substituents.Derivatization to Pyrimidine:

The pyrrolin-2-one intermediate can be converted into a pyrimidine ring via condensation with suitable amidines or similar reagents, forming the pyrimidinyl core with the amino substituent at the 2-position.

Reaction Scheme Summary:

Synthesis via Nucleophilic Substitution and Amination

Another prevalent method involves nucleophilic substitution reactions on halogenated pyrimidine derivatives, followed by amination to introduce the ethylamino group.

Key Steps:

Preparation of Halogenated Pyrimidine:

Chlorination of pyrimidine derivatives (e.g., 4-chloropyrimidine-2,4-dione) using phosphorus oxychloride (POCl₃) to afford 4-chloropyrimidine intermediates.Nucleophilic Attack:

The 4-chloropyrimidine is reacted with ethylamine or ethylamino derivatives, facilitating nucleophilic substitution at the 4-position, leading to the formation of 4-ethylamino-pyrimidine derivatives.Introduction of Piperidin-3-ol Moiety:

The piperidin-3-ol group is introduced via nucleophilic substitution or ring-closure reactions involving piperidine derivatives bearing hydroxyl groups, often under conditions favoring SN2 reactions.Final Functionalization:

The amino group at the 2-position of pyrimidine can be further derivatized with appropriate reagents to obtain the ethylamino substitution, completing the core structure.

Reaction Scheme Summary:

Asymmetric Synthesis for Enantiomerically Enriched Compounds

Given the pharmacological importance of enantiomerically pure compounds, asymmetric synthesis techniques are employed:

Chiral Catalysts:

Use of chiral ligands such as R-BINAP in palladium-catalyzed cross-coupling reactions to introduce stereochemistry at the piperidine ring or amino substituents.Enantiomeric Excess Control:

Hydrolyzing chiral nitriles or amides with high enantiomeric purity (>95%) followed by derivatization to the target compound.Diastereoselective Precipitation:

Use of chiral organic acids to enrich the desired enantiomer through salt formation and precipitation.

Reaction Scheme Summary:

Summary of Key Data and Reaction Conditions

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparación Con Compuestos Similares

Key Observations:

- Pyrimidine vs. Quinoline Cores: The target compound’s pyrimidine core differs from the chloroquinoline moiety in analogs from . The latter’s aromatic chloroquinoline may enhance π-π stacking in protein binding, whereas the pyrimidine-ethylamino group offers flexibility and electronic effects .

- Piperidine Modifications : The 3-OH group in the target compound contrasts with substituted piperazines (e.g., ethylpiperazine) in patent-derived analogs. Piperazine derivatives often improve solubility and metabolic stability, while the hydroxyl group in the target may facilitate specific H-bond interactions .

- Ethyl vs. In contrast, hydroxyethyl substituents (as in patent compounds) mirror the target’s hydroxyl group, prioritizing solubility .

Hypothesized Pharmacological Implications

- Target Affinity: The chloroquinoline-based analog from demonstrated spike protein interaction, suggesting that core structure profoundly influences target selection. The target compound’s pyrimidine-piperidine system may favor different binding modes .

- Safety and Solubility : Hydroxyl-containing analogs (e.g., target compound, 2-hydroxyethyl derivatives) are hypothesized to exhibit lower toxicity due to improved solubility, reducing off-target effects .

Actividad Biológica

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring substituted with a pyrimidine moiety, which is essential for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, indicating the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound has potential as a lead for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. Studies have indicated that it is effective against various fungal pathogens, with MIC values comparable to those of established antifungal drugs.

Table 2: Antifungal Activity

| Compound Name | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 15 |

| Aspergillus niger | 20 |

The compound's activity against these fungal strains highlights its potential in treating fungal infections.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific bacterial and fungal cell targets, disrupting essential cellular processes such as cell wall synthesis and protein production.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, a study involving animal models demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests not only efficacy but also a favorable safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL, and how is purity validated?

- Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with functionalized piperidines under nucleophilic substitution or catalytic amination conditions. Purity is validated using HPLC (for enantiomeric resolution) and NMR (to confirm substituent positioning and absence of byproducts). Safety protocols, including fume hood use and PPE, should align with chemical handling guidelines for amines and heterocycles .

Q. Which in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Receptor binding assays (e.g., radioligand displacement for kinase targets) and dose-response curves (EC₅₀/IC₅₀ determination) are foundational. Use cell-based assays (e.g., luciferase reporters for signaling pathways) to assess functional activity. Ensure assay buffers maintain compound stability, as pH-sensitive groups may degrade .

Q. How is the compound’s structural identity confirmed post-synthesis?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula verification with 2D NMR (e.g., NOESY, HSQC) to resolve stereochemistry at the piperidin-3-ol moiety. Cross-reference spectral data with PubChem entries for analogous piperidine-pyrimidine hybrids .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Employ a 2ⁿ factorial design to test variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors (e.g., solvent polarity may dominate yield in amination steps). Process simulations (e.g., COMSOL for heat transfer) can model exothermic reactions to prevent degradation .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Perform meta-analysis of dose-response data to identify confounding variables (e.g., cell line specificity). Validate findings using isothermal titration calorimetry (ITC) to measure binding affinity independently. In silico docking (e.g., AutoDock Vina) can reconcile discrepancies by modeling binding poses under varying pH conditions .

Q. Which computational approaches predict target interactions and off-target effects?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability with pharmacophore modeling to map essential interaction points. Use cheminformatics tools (e.g., SwissTargetPrediction) to rank off-target likelihood based on structural motifs .

Q. How can QSAR models enhance structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) using training sets of analogs with varied substituents. Validate models via leave-one-out cross-validation and external test sets. Focus on descriptors like logP and hydrogen-bond donor capacity, critical for blood-brain barrier penetration in neurological targets .

Methodological Considerations for Data Rigor

Q. What protocols ensure reproducibility in stability studies under diverse conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring. Use Arrhenius kinetics to extrapolate shelf life. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and track degradation via LC-MS .

Q. How to design a study validating the compound’s selectivity across kinase families?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.